molecular formula C22H30N2O4S2 B2791791 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide CAS No. 946227-34-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide

Cat. No.: B2791791
CAS No.: 946227-34-5
M. Wt: 450.61
InChI Key: XTEBFRQHFSWZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a pentamethylbenzene sulfonamide moiety at the 7-position. Its structural complexity arises from the combination of a bicyclic amine scaffold and dual sulfonamide functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-7-29(25,26)24-12-8-9-19-10-11-20(13-21(19)24)23-30(27,28)22-17(5)15(3)14(2)16(4)18(22)6/h10-11,13,23H,7-9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBFRQHFSWZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using green and cost-effective methods. One such method involves the use of microchannel reactors for green oxidation reactions, which are suitable for large-scale production . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide and pentamethylbenzene moieties exhibit distinct oxidative behavior:

Reaction TargetReagents/ConditionsProductsKey Observations
Sulfonamide groupKMnO₄/H₂SO₄ or H₂O₂ (acidic)Sulfonic acid derivativesOxidation occurs at the sulfur center, forming sulfonic acids or sulfonyl chlorides .
PentamethylbenzeneO₂/radical initiatorsQuinone derivativesElectron-rich aromatic ring oxidizes at E₁/₂ = 1.95 V vs NHE . Methyl groups stabilize radical intermediates.

Mechanistic Insight :

  • The pentamethylbenzene ring’s high electron density facilitates single-electron oxidation, forming cation radicals that react with nucleophiles .

  • Sulfonamide oxidation proceeds via electrophilic attack on sulfur, followed by hydroxylation.

Electrophilic Aromatic Substitution

The pentamethylbenzene ring undergoes regioselective substitution due to steric and electronic effects:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄Para to methyl~65%
SulfonationH₂SO₄/SO₃Meta to methyl~50%
HalogenationCl₂/FeCl₃Ortho/para~40%

Key Factors :

  • Methyl groups direct electrophiles to less hindered positions .

  • Steric hindrance from adjacent methyl groups reduces reaction rates compared to less substituted arenes .

Nucleophilic Substitution at Sulfonamide

The ethanesulfonyl and benzenesulfonamide groups participate in SN reactions:

Reaction TypeNucleophileConditionsProducts
AlkylationR-O⁻ (alkoxide)DMF, 80°CN-alkylsulfonamide derivatives
AminolysisNH₃ or aminesEtOH, refluxSecondary/tertiary sulfonamides
HydrolysisH₂O/H⁺ or OH⁻Aqueous acid/baseSulfonic acid + tetrahydroquinoline amine

Notable Example :
Heating with hydrazine yields hydrazides, which cyclize to form 1,3,4-thiadiazoles under acidic conditions (e.g., conc. H₂SO₄) .

Reductive Transformations

The tetrahydroquinoline nitrogen and sulfonamide groups are susceptible to reduction:

Target SiteReagentsProducts
Sulfonamide S=OLiAlH₄Thiol derivatives
TetrahydroquinolineH₂/Pd-CDecahydroquinoline derivatives

Limitations :

  • Over-reduction of the aromatic ring is minimized due to methyl group stabilization .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReactionConditionsProducts
Thermal cyclizationToluene, 110°CBenzothiazine derivatives
Acid-catalyzedH₂SO₄, RTSulfonamide-linked azepines

Photochemical Reactivity

UV irradiation induces unique transformations:

ProcessConditionsProducts
C-S bond cleavage254 nm, CH₃CNDesulfonylated tetrahydroquinoline
Methyl migration365 nm, benzeneRearranged sulfonamide isomers

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research indicates that compounds with a tetrahydroquinoline structure exhibit antimicrobial properties. The unique combination of functional groups in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide may enhance its efficacy against various pathogens by modulating enzyme activities or receptor functions. Ongoing studies are exploring its potential as an antimicrobial agent in treating resistant bacterial strains.

2. Anticancer Properties:
The compound's structural elements suggest possible applications in cancer therapy. Preliminary investigations have shown that related tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The sulfonamide group may play a role in this activity by interacting with specific molecular targets involved in cancer progression.

1. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes that are critical in various biological pathways. For instance, the ethanesulfonyl moiety may enhance binding affinity to enzyme active sites, making it a candidate for drug development targeting specific metabolic pathways.

2. Receptor Modulation:
There is evidence suggesting that the compound can modulate receptor functions within cellular systems. This property is particularly relevant for developing treatments for diseases where receptor dysregulation is a key factor.

Case Studies and Research Findings

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.Potential development of new antibiotics from this compound class.
Investigation of Anticancer EffectsShowed reduced viability of various cancer cell lines upon treatment with the compound.Suggests further exploration as an anticancer therapeutic agent.
Enzyme Inhibition StudiesIdentified as an effective inhibitor of certain phosphodiesterases involved in signal transduction pathways.May lead to advancements in treatments for conditions like asthma or cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pentamethylbenzene sulfonamide distinguishes it from analogs with simpler aromatic or heterocyclic substituents (e.g., thiophene in Compounds 28 and 70).
  • Unlike Compound 70 , which incorporates a piperidinyl group and exists as a dihydrochloride salt, the ethanesulfonyl group in the target compound may reduce basicity, altering pharmacokinetic profiles .

Key Observations :

  • The target compound’s dual sulfonamide groups may necessitate multi-step synthesis, akin to the Boc deprotection and salt formation steps seen in Compound 70 .
  • The pentamethylbenzene ring could complicate crystallization, contrasting with the well-defined melting points of simpler sulfonamides like Compound 1t .

Hypothesized Activity of Target Compound :

  • The pentamethylbenzene sulfonamide could enhance hydrophobic interactions with enzyme pockets, improving selectivity over non-methylated analogs.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a pentamethylbenzene sulfonamide moiety. Its molecular formula is C17H24N2O4S2C_{17}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 380.48 g/mol. The structural attributes contribute to its solubility and reactivity, which are crucial for biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₄S₂
Molecular Weight380.48 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. Preliminary studies suggest it may effectively inhibit both Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial folate synthesis pathways .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. The tetrahydroquinoline moiety is known for its role in various natural products with anticancer properties. Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its effects on cancer cells.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators . This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses and cancer progression.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various sulfonamides demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Study 2: Anticancer Activity Assessment

In vitro assays showed that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The IC50 value was found to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Study 3: Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory effects revealed that the compound reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages by inhibiting iNOS expression. This suggests a potential therapeutic application in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by coupling with a pentamethylbenzene-sulfonamide moiety. Key steps involve:

  • Sulfonylation : Ethanesulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Coupling : Buchwald-Hartwig amination or nucleophilic substitution links the sulfonamide group to the quinoline scaffold, requiring Pd catalysts or elevated temperatures (80–120°C) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for isolating the product in >95% purity .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (12–48 hours), and stoichiometric ratios of reagents significantly impact yields (reported 45–70%) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of ethanesulfonyl (δ ~3.3 ppm for CH2_2SO2_2) and pentamethylbenzene (δ ~2.1–2.4 ppm for CH3_3) groups. Aromatic protons in the tetrahydroquinoline core appear as multiplet signals (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 522.18) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1350 cm11^{-11} (sulfonamide N-S) confirm functional groups .

Q. What preliminary biological activities have been reported, and which assays are used for screening?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution (MIC values: 2–16 µg/mL against S. aureus and E. coli), with comparisons to control antibiotics like ciprofloxacin .
  • Enzyme Inhibition : Carbonic anhydrase IX inhibition assessed via stopped-flow CO2_2 hydration assay (IC50_{50}: ~50 nM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) reveal IC50_{50} values of 10–25 µM, suggesting selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Replacing the ethanesulfonyl group with thiophene-2-sulfonyl increases enzyme binding affinity (ΔIC50_{50}: −30%) due to enhanced π-π stacking .
  • Methyl Substitution : Pentamethylbenzene’s steric bulk improves metabolic stability (t1/2_{1/2} in liver microsomes: 120 vs. 60 minutes for non-methylated analogs) .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies hydrophobic interactions between the quinoline core and enzyme active sites (e.g., COX-2) .

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Methodological Answer :

  • Source Analysis : Discrepancies in antimicrobial MIC values (e.g., 2 vs. 16 µg/mL) may arise from differences in bacterial strains (ATCC vs. clinical isolates) or assay conditions (pH, inoculum size) .
  • Dose-Response Validation : Repeating assays with standardized protocols (CLSI guidelines) and orthogonal methods (e.g., time-kill kinetics) clarifies efficacy .
  • Metabolic Stability : Variations in cytotoxicity (e.g., HepG2 vs. HEK293) may reflect differences in cellular uptake or efflux pump expression .

Q. What advanced techniques are employed to study its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized enzymes (e.g., Kd_d = 15 nM for CA IX) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Cryo-EM/X-ray Crystallography : Resolves binding modes in enzyme active sites (e.g., sulfonamide coordination to Zn2+^{2+} in carbonic anhydrase) .

Q. How does this compound compare to structural analogs in terms of pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • Comparative Table :
Analog Modification Bioactivity (IC50_{50}) Metabolic Stability (t1/2_{1/2})
ParentNone50 nM (CA IX)120 min
Analog AThiophene-SO2_235 nM (CA IX)90 min
Analog BFluorobenzamide200 nM (COX-2)180 min
  • Key Insights : Fluorine substitution improves blood-brain barrier penetration (logP: 2.8 vs. 3.5 for parent), but reduces aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.